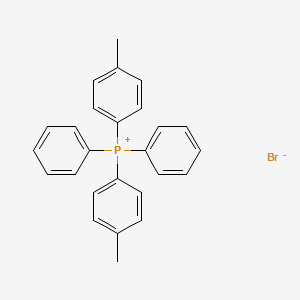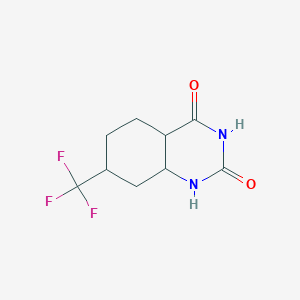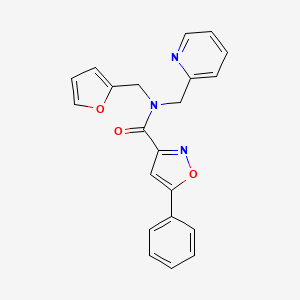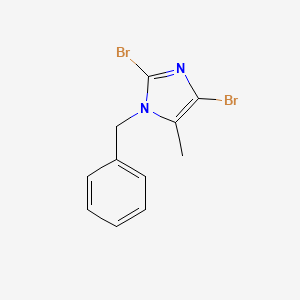
1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a dicyclohexylethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone typically involves the bromination of a precursor compound. One common method is the bromination of a phenyl derivative using bromine or N-bromosuccinimide (NBS) under specific conditions. The reaction is usually carried out in an inert solvent such as chloroform or dichloromethane, with the presence of a radical initiator to facilitate the bromination process .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction parameters, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under the influence of strong oxidizing agents.
Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines in polar solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products:
- Substitution reactions yield various substituted phenyl derivatives.
- Oxidation reactions produce ketones or carboxylic acids.
- Reduction reactions result in alcohol derivatives.
Applications De Recherche Scientifique
1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(4-(Bromomethyl)phenyl)-2,2-dicyclohexylethanone involves its interaction with molecular targets through its bromomethyl and carbonyl groups. The bromomethyl group can form covalent bonds with nucleophilic sites on biomolecules, while the carbonyl group can participate in hydrogen bonding and other non-covalent interactions . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Phenacyl Bromide: Similar in structure but lacks the dicyclohexylethanone moiety.
Benzyl Bromide: Contains a bromomethyl group attached to a benzene ring but lacks additional substituents.
4-Bromomethylbenzophenone: Contains a bromomethyl group and a benzophenone moiety, differing in the nature of the substituents.
Propriétés
Formule moléculaire |
C21H29BrO |
|---|---|
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
1-[4-(bromomethyl)phenyl]-2,2-dicyclohexylethanone |
InChI |
InChI=1S/C21H29BrO/c22-15-16-11-13-19(14-12-16)21(23)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h11-14,17-18,20H,1-10,15H2 |
Clé InChI |
SLYJUFINYXWSMZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(C2CCCCC2)C(=O)C3=CC=C(C=C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12342993.png)






![tert-butyl N-[4-(aminomethyl)cyclohexyl]carbamate;oxalic acid](/img/structure/B12343052.png)
